5-Bromofuran-2-carboxylic acid
Overview
Description
5-Bromofuran-2-carboxylic acid is a chemical compound used in various synthetic processes. It is a derivative of furan, a heterocyclic organic compound.
Synthesis Analysis
- A synthesis method starting from 5-bromobenzofuran-2-carboxylic acid involves consecutive reactions including NaBH4 reduction followed by iodination of the resulting alcohol (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Molecular Structure Analysis
- Detailed molecular structure analysis often involves spectroscopic methods like FT-IR and FT-Raman, as seen in studies of similar compounds (Karabacak & Kurt, 2009).
Chemical Reactions and Properties
- 5-Bromofuran-2-carboxylic acid is used as a starting material or intermediate in various chemical reactions, including the synthesis of novel compounds with potential antimicrobial activities (Sanjeeva et al., 2021).
- Its derivatives are explored for different applications, indicating a broad range of chemical reactivity and utility in synthesis.
Physical Properties Analysis
- The physical properties of such compounds are typically characterized using techniques like X-ray crystallography, as done for similar bromine-containing heterocyclic compounds (Wang & Dong, 2009).
Chemical Properties Analysis
- The chemical properties are closely related to the compound's reactivity in various chemical reactions, such as the formation of novel derivatives with different functional groups (Sanjeeva et al., 2021).
- It's important to note that specific chemical properties can vary depending on the derivative or reaction conditions.
Scientific Research Applications
Palladium-Catalyzed Direct Arylation : Methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate, derivatives of 5-BF2CA, are used in palladium-catalyzed direct arylation of heteroaromatics for synthesizing biheteroaryls. This process is valuable in organic chemistry for creating complex molecular structures (Fu, Zhao, Bruneau, & Doucet, 2012).
Antibacterial Properties : New S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiols show potential as broad-spectrum antibiotics, competing with kanamycin against gram-positive and gram-negative microorganisms (2020).
Antimicrobial Activity : 5-Bromobenzofuranyl aryl ureas and carbamates, synthesized from 5-BF2CA, demonstrate potential antimicrobial activity (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).
Synthesis of Modified Pyrethrins : An improved method for preparing 5-benzyl(3-furyl)carbinol, crucial for the preparation of modified pyrethrins, uses accessible furan compounds in a five-step synthesis process (Belen’kii, Gromova, & Gol'dfarb, 1978).
Fluorescent Labeling of Biomolecules : The modular and efficient synthesis of 5-(hetero)arylfuran C-2'-deoxyribonucleosides from 5-BF2CA possess interesting fluorescence properties, useful for fluorescent labeling of biomolecules (Bárta, Slavětínská, Klepetářová, & Hocek, 2010).
Spasmolytic Effects : Novel thiophene-based derivatives of 5-bromothiophene-2-carboxylic acid show potential good spasmolytic effects, demonstrating both structural and electronic properties (Rasool et al., 2020).
Production of 5-Hydroxymethylfurfural (5-HMF) : Concentrated aqueous solutions of carboxylic acids, like formic, acetic, or lactic acids, can produce 5-HMF from carbohydrates, with significant yields (Souza, Yu, Rataboul, & Essayem, 2012).
Synthesis of Phosphonates and Alkenes : 5-(1-Haloethyl)furan-2-carboxylic acid derivatives react with sodium dialkyl phosphite and tri-alkyl phosphite to form phosphonates and alkenes (Pevzner, 2004).
Electrocatalytic Carboxylation : Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid produces 6-aminonicotinic acid, showcasing a sustainable approach (Feng, Huang, Liu, & Wang, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTQHZDUDUCGRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207218 | |
Record name | 5-Bromo-2-furanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207218 | |
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Molecular Weight |
190.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to cream flakes; [Acros Organics MSDS] | |
Record name | 5-Bromo-2-furancarboxylic acid | |
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URL | https://haz-map.com/Agents/20105 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
5-Bromofuran-2-carboxylic acid | |
CAS RN |
585-70-6 | |
Record name | 5-Bromo-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=585-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-furanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 585-70-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32221 | |
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Record name | 5-Bromo-2-furanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-furanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.692 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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